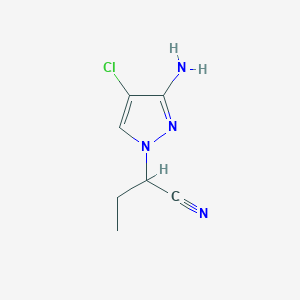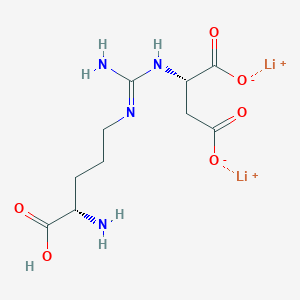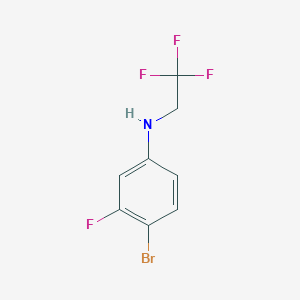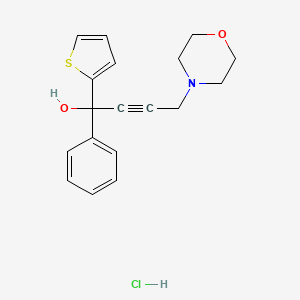
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Morpholine Derivatives: Compounds like morpholine-based inhibitors used in medicinal chemistry.
Uniqueness
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is unique due to its combination of a morpholine ring, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C18H20ClNO2S |
|---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
4-morpholin-4-yl-1-phenyl-1-thiophen-2-ylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c20-18(17-8-4-15-22-17,16-6-2-1-3-7-16)9-5-10-19-11-13-21-14-12-19;/h1-4,6-8,15,20H,10-14H2;1H |
InChI-Schlüssel |
KJQSJXVTCNGGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


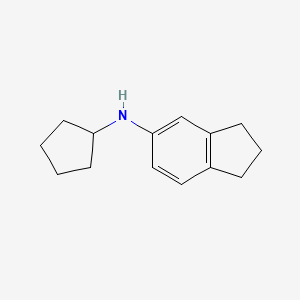
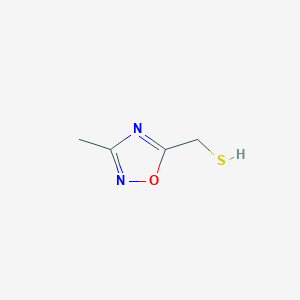
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

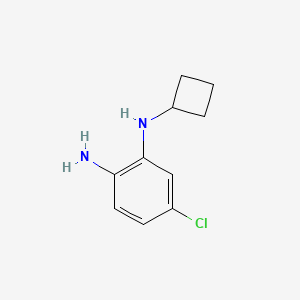

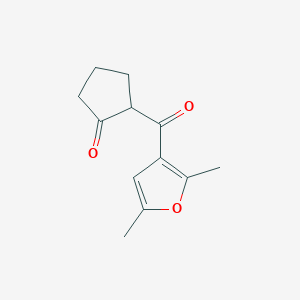
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
